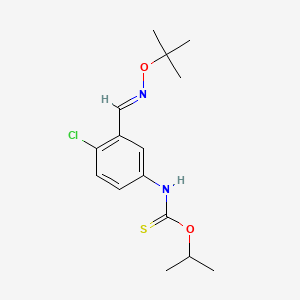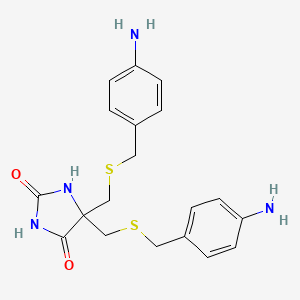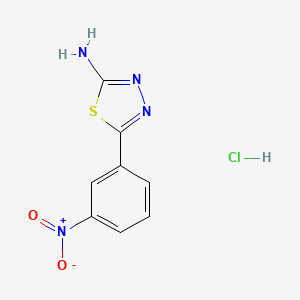
1,3,4-Thiadiazole, 2-amino-5-(m-nitrophenyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4-Thiadiazole, 2-amino-5-(m-nitrophenyl)-, hydrochloride is a heterocyclic compound with the molecular formula C8H6N4O2S·HCl. This compound is known for its unique structural features, which include a thiadiazole ring substituted with an amino group and a nitrophenyl group. The hydrochloride salt form enhances its solubility in water, making it more accessible for various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-thiadiazole, 2-amino-5-(m-nitrophenyl)-, hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of thiosemicarbazide with m-nitrobenzoyl chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the cyclization process and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1,3,4-Thiadiazole, 2-amino-5-(m-nitrophenyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiadiazoles depending on the reagents used.
Scientific Research Applications
1,3,4-Thiadiazole, 2-amino-5-(m-nitrophenyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 1,3,4-thiadiazole, 2-amino-5-(m-nitrophenyl)-, hydrochloride involves its interaction with various molecular targets. The compound can inhibit specific enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, its antimicrobial activity may result from the disruption of bacterial cell wall synthesis or interference with DNA replication .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-(p-nitrophenyl)-1,3,4-thiadiazole
- 2-Amino-5-(o-nitrophenyl)-1,3,4-thiadiazole
- 2-Amino-5-(m-chlorophenyl)-1,3,4-thiadiazole
Uniqueness
1,3,4-Thiadiazole, 2-amino-5-(m-nitrophenyl)-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the m-nitrophenyl group influences its reactivity and interaction with biological targets, differentiating it from other thiadiazole derivatives .
Properties
CAS No. |
102367-67-9 |
|---|---|
Molecular Formula |
C8H7ClN4O2S |
Molecular Weight |
258.69 g/mol |
IUPAC Name |
5-(3-nitrophenyl)-1,3,4-thiadiazol-2-amine;hydrochloride |
InChI |
InChI=1S/C8H6N4O2S.ClH/c9-8-11-10-7(15-8)5-2-1-3-6(4-5)12(13)14;/h1-4H,(H2,9,11);1H |
InChI Key |
OPUANQPXMHYQBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(S2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


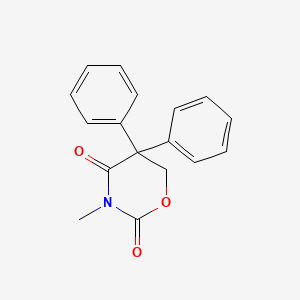



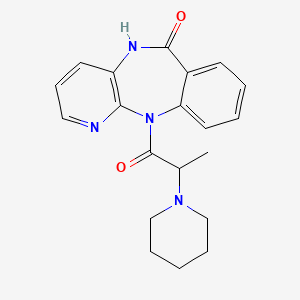
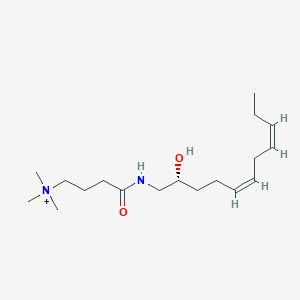
![5-[(2E,4E)-5-(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-yl)penta-2,4-dienylidene]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione;N,N-diethylethanamine](/img/structure/B12781335.png)
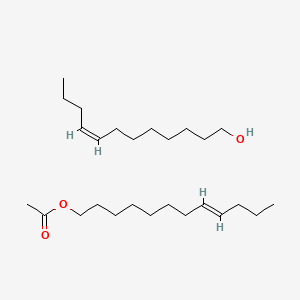
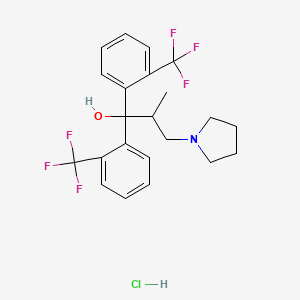
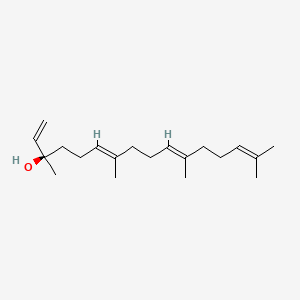
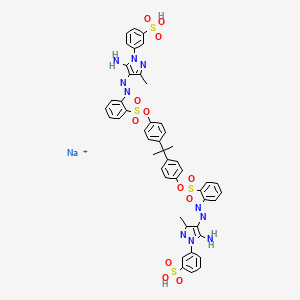
![(9S,10R,12S,15R,17R,18S,19S,20R,23Z,25Z,27R,28R)-3,13,19,28-tetramethylspiro[4,7,11,16,21,29,30-heptaoxaheptacyclo[25.2.1.117,20.03,5.09,15.09,19.010,12]hentriaconta-13,23,25-triene-18,2'-oxirane]-6,22-dione](/img/structure/B12781361.png)
